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Compound of Interest

3,6-Dichloro-8-
Compound Name:
(dichloromethyl)quinoline

Cat. No.: B030198

An In-Depth Technical Guide to the Physicochemical Properties of 3,6-Dichloro-8-
(dichloromethyl)quinoline

For Researchers, Scientists, and Drug Development
Professionals

This technical guide provides a comprehensive overview of the known and predicted
physicochemical properties of the quinoline derivative, 3,6-Dichloro-8-
(dichloromethyl)quinoline. The information is curated for researchers, scientists, and
professionals in drug development, with a focus on structured data presentation, detailed
experimental methodologies, and logical visualizations to support further research and
application.

Core Physicochemical Data

The following tables summarize the available quantitative and qualitative physicochemical
properties of 3,6-Dichloro-8-(dichloromethyl)quinoline.

Quantitative Physicochemical Properties
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Property Value Source
Molecular Formula C10H5CH4N [1]
Molecular Weight 280.9654 g/mol [1]
Exact Mass 280.914660 u [1]
Melting Point 129-131°C [1]
Boiling Point (Predicted) 3726 £37.0°C [1]
Density (Predicted) 1.556 + 0.06 g/cm?3 [1]
pKa (Predicted) 0.03+£0.31 [1]
LogP 5.01780 [1]
XLogP3 4.6 [1]

Qualitative and Computed Properties
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Property Value/Description Source

N Soluble in Chloroform, Ethyl
Solubility Acetat [1]
cetate

-20°C Freezer, Under Inert

Storage Temperature [1]
Atmosphere
Hydrogen Bond Donor Count 0 [1]
Hydrogen Bond Acceptor
ydrog p 1 [1]
Count
Rotatable Bond Count 1 [1]
Topological Polar Surface Area
12.89 Az [1]
(PSA)

Heavy Atom Count 15 [1]
Complexity 224 [1]
) C1=C2C=C(C=NC2=C(C=C1C
Canonical SMILES [1]

hC(Clcl)Cl

Experimental Protocols for Physicochemical
Property Determination

While specific experimental details for 3,6-Dichloro-8-(dichloromethyl)quinoline are not
publicly available, this section outlines standard methodologies for determining the key
properties listed above.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically
signifies a pure compound.

Methodology: Capillary Method
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o Sample Preparation: A small amount of the dry, powdered compound is packed into a thin-
walled capillary tube to a height of 2-3 mm.[2] The sample must be well-packed to ensure
accurate measurement.[2]

o Apparatus: The capillary tube is placed in a melting point apparatus (e.g., a MelTemp or
Thiele tube).[2]

e Heating: The sample is heated at a steady, slow rate, typically 1-2°C per minute, as the
temperature approaches the expected melting point.[2]

o Observation: The melting range is recorded from the temperature at which the first droplet of
liquid is observed to the temperature at which the entire sample has liquefied.[2]

Physicochemical Characterization Workflow
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Caption: General workflow for physicochemical characterization of a new chemical entity.

© 2025 BenchChem. All rights reserved. 4/10 Tech Support


https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/06%3A_Miscellaneous_Techniques/6.01%3A_Melting_Point/6.1D%3A__Step-by-Step_Procedures_for_Melting_Point_Determination
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/06%3A_Miscellaneous_Techniques/6.01%3A_Melting_Point/6.1D%3A__Step-by-Step_Procedures_for_Melting_Point_Determination
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/06%3A_Miscellaneous_Techniques/6.01%3A_Melting_Point/6.1D%3A__Step-by-Step_Procedures_for_Melting_Point_Determination
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/06%3A_Miscellaneous_Techniques/6.01%3A_Melting_Point/6.1D%3A__Step-by-Step_Procedures_for_Melting_Point_Determination
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/06%3A_Miscellaneous_Techniques/6.01%3A_Melting_Point/6.1D%3A__Step-by-Step_Procedures_for_Melting_Point_Determination
https://www.benchchem.com/product/b030198?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b030198?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Determination of Acid Dissociation Constant (pKa)

The pKa value is crucial for understanding a compound's ionization state at different pH values,
which influences its solubility, absorption, and distribution.

Methodology: Potentiometric Titration

 Principle: This method involves titrating a solution of the compound with a standardized acid
or base and monitoring the pH using a pH electrode.[3]

e Procedure:

o A precise amount of the compound is dissolved in a suitable solvent, often a mixture of
water and a co-solvent like methanol for sparingly soluble compounds.[3]

o The solution is titrated with a strong acid or base of known concentration.[3]
o The pH of the solution is measured after each addition of the titrant.

o Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant
added. The pKa is determined from the inflection point of this curve.[4]

Methodology: UV-Vis Spectrophotometry

 Principle: This method is applicable if the protonated and deprotonated forms of the
compound have different UV-Vis absorption spectra.[3]

e Procedure:
o A series of buffer solutions with known pH values are prepared.
o A constant concentration of the compound is added to each buffer solution.
o The UV-Vis spectrum is recorded for each sample.

o Data Analysis: The absorbance at a specific wavelength where the two species show a
significant difference is plotted against pH. The resulting sigmoidal curve allows for the
determination of the pKa at the inflection point.[4]
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Determination of Lipophilicity (LogP)

LogP, the logarithm of the partition coefficient between n-octanol and water, is a key measure
of a drug's lipophilicity, which affects its membrane permeability and pharmacokinetic
properties.

Methodology: Shake-Flask Method

e Principle: This is the traditional method for LogP determination, involving the direct
measurement of a compound's distribution between two immiscible phases.

e Procedure:

o A known amount of the compound is dissolved in a mixture of n-octanol and water (pre-
saturated with each other).

o The mixture is shaken vigorously to allow the compound to partition between the two
phases until equilibrium is reached.

o The phases are separated, and the concentration of the compound in each phase is
determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

o Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in
the octanol phase to the concentration in the aqueous phase.[5]

Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

¢ Principle: This method correlates the retention time of a compound on a nonpolar stationary
phase with its lipophilicity.[6][7] It is a faster and less material-intensive alternative to the
shake-flask method.[8]

e Procedure:

o The compound is injected into an HPLC system equipped with a reversed-phase column
(e.g., C18).

o The mobile phase typically consists of a mixture of water/buffer and an organic modifier
(e.g., methanol or acetonitrile).
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o The retention time of the compound is measured under isocratic conditions.

o Calculation: A calibration curve is generated using a series of reference compounds with
known LogP values. The LogP of the test compound is then interpolated from its retention
time using this curve.[8]

Solubility Determination

Solubility is a fundamental property that affects a drug's formulation and bioavailability.
Methodology: Equilibrium Solubility Method (Shake-Flask)

» Principle: This method determines the saturation concentration of a compound in a specific
solvent.

e Procedure:

o An excess amount of the solid compound is added to a vial containing the solvent of
interest (e.g., water, buffer at a specific pH).

o The resulting suspension is agitated at a constant temperature for a prolonged period
(e.g., 24-48 hours) to ensure equilibrium is reached.

o The suspension is then filtered to remove the undissolved solid.

o The concentration of the compound in the clear filtrate is quantified using an appropriate
analytical method (e.g., HPLC, UV-Vis spectroscopy).

e Result: The measured concentration represents the equilibrium solubility of the compound in
that solvent at that temperature.
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Interrelation of Physicochemical Properties in Drug Development
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(3,6-Dichloro-8-(dichloromethyl)quinoline)

Lipophilicity (LogP) lonization (pKa) '

Membrane Permeability Solubility
Distribution Absorption

Click to download full resolution via product page

Caption: Relationship between core physicochemical properties and their impact on drug
development.

Conclusion

This guide provides a summary of the currently available physicochemical data for 3,6-
Dichloro-8-(dichloromethyl)quinoline. While much of the quantitative data is predictive, it
offers a valuable starting point for further experimental investigation. The detailed standard
operating procedures for key physicochemical tests—melting point, pKa, LogP, and solubility—
provide a framework for the experimental validation and characterization of this and other novel
chemical entities. A thorough understanding and experimental determination of these
properties are fundamental steps in the drug discovery and development pipeline, influencing
everything from initial screening to final formulation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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